N-(3-methylphenyl)oxolan-3-amine
Description
N-(3-Methylphenyl)oxolan-3-amine is a heterocyclic amine featuring a tetrahydrofuran (oxolane) ring substituted with an amino group at the 3-position and a 3-methylphenyl group attached to the nitrogen. This compound combines the structural rigidity of the oxolane ring with the aromatic properties of the methylphenyl substituent, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
162851-44-7 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(3-methylphenyl)oxolan-3-amine |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)12-11-5-6-13-8-11/h2-4,7,11-12H,5-6,8H2,1H3 |
InChI Key |
PKXXCUYRDDDLJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2CCOC2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCOC2 |
Synonyms |
N-(3'-METHYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares N-(3-methylphenyl)oxolan-3-amine with structurally related oxolan-3-amine derivatives and other heterocyclic amines:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring enhance electrophilic reactivity and stability, while methyl groups (electron-donating) may improve lipophilicity .
- Ring Size : Oxetane derivatives (4-membered ring) exhibit higher ring strain compared to oxolane (5-membered), leading to distinct reactivity profiles. For example, oxetanes are increasingly used in medicinal chemistry to optimize metabolic stability .
Physicochemical Properties
While direct data for the target compound are sparse, extrapolation from analogs suggests:
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